1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Overview
Description
LY 272015 hydrochloride is a high-affinity, subtype-selective serotonin receptor antagonist. It specifically targets the 5-HT2B receptor, displaying selectivity over 5-HT2A and 5-HT2C receptors . This compound is known for its antihypertensive efficacy in deoxycorticosterone acetate-salt-hypertensive rats .
Mechanism of Action
Target of Action
LY 272015 Hydrochloride is an orally active and selective antagonist for the 5-HT2B receptor . The 5-HT2B receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission .
Mode of Action
LY 272015 Hydrochloride interacts with its target, the 5-HT2B receptor, by binding to it with high affinity . This binding inhibits the activation of the receptor, thereby preventing the downstream effects of its activation .
Biochemical Pathways
Upon binding to the 5-HT2B receptor, LY 272015 Hydrochloride inhibits the phosphorylation of ERK2 induced by 5-HT or BW723C86 . This inhibition disrupts the normal signaling pathways of the receptor, leading to a decrease in the downstream cellular effects of 5-HT signaling .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of LY 272015 Hydrochloride’s action is the inhibition of 5-HT-induced activation of certain cells . For instance, it inhibits the activation of mitral valve interstitial cells (MVIC) by 5-HT in cultures and ex vivo . It also mitigates angiotensin II infusion-provoked MV remodeling in mice in vivo .
Preparation Methods
The synthesis of LY 272015 hydrochloride involves the following steps:
Starting Materials: The synthesis begins with 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole.
Reaction Conditions: The compound is synthesized under controlled conditions, ensuring high purity and yield.
Industrial Production: Industrial production methods focus on optimizing the reaction conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
LY 272015 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. .
Scientific Research Applications
LY 272015 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptors.
Biology: The compound is utilized in research on cellular signaling pathways and receptor interactions.
Medicine: LY 272015 hydrochloride is investigated for its potential therapeutic effects in conditions like hypertension and cardiovascular diseases
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
LY 272015 hydrochloride is unique due to its high selectivity for the 5-HT2B receptor. Similar compounds include:
LY 266097: Another 5-HT2B receptor antagonist with similar selectivity.
GLX481304: A compound with high affinity for serotonin receptors.
1S,3R-RSL 3: A selective inhibitor used in serotonin receptor studies.
These compounds share similar mechanisms of action but differ in their selectivity and efficacy profiles.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZOTIBKRWLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432996 | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172895-15-7 | |
Record name | 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172895-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-272015 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-272015 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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